(5-Ethoxy-2-formylphenyl)boronic acid (5-Ethoxy-2-formylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1003042-89-4
VCID: VC0110957
InChI: InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3
SMILES: B(C1=C(C=CC(=C1)OCC)C=O)(O)O
Molecular Formula: C9H11BO4
Molecular Weight: 193.993

(5-Ethoxy-2-formylphenyl)boronic acid

CAS No.: 1003042-89-4

Cat. No.: VC0110957

Molecular Formula: C9H11BO4

Molecular Weight: 193.993

* For research use only. Not for human or veterinary use.

(5-Ethoxy-2-formylphenyl)boronic acid - 1003042-89-4

Specification

CAS No. 1003042-89-4
Molecular Formula C9H11BO4
Molecular Weight 193.993
IUPAC Name (5-ethoxy-2-formylphenyl)boronic acid
Standard InChI InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3
Standard InChI Key WZXOCGHYGPWDRF-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)OCC)C=O)(O)O

Introduction

Chemical Identity and Structure

Basic Identification Parameters

(5-Ethoxy-2-formylphenyl)boronic acid is characterized by the following key identifiers:

ParameterValue
CAS Number1003042-89-4
Molecular FormulaC9H11BO4
Molecular Weight193.9922 g/mol
MDL NumberMFCD22421490
SMILES NotationCCOc1ccc(c(c1)B(O)O)C=O

The compound features a benzene ring with three key functional groups: a boronic acid moiety at position 2, a formyl (aldehyde) group at position 2, and an ethoxy group at position 5 .

Structural Characteristics

The molecular structure combines several reactive functional groups that contribute to its utility in organic synthesis:

  • The boronic acid group (B(OH)2) provides a reactive site for various coupling reactions

  • The formyl group (CHO) offers potential for further transformations via condensation, reduction, or oxidation

  • The ethoxy group (OCH2CH3) influences solubility and electronic properties

This combination of functional groups creates a versatile building block for constructing more complex molecular architectures .

Physical and Chemical Properties

PropertyValue
Physical StateCrystalline solid (at room temperature)
Complexity186
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count2
Rotatable Bond Count4
Covalently-Bonded Unit Count1
Heavy Atom Count14

These properties influence the compound's behavior in various chemical reactions and biological systems, with the hydrogen bonding capabilities particularly important for interactions with biological targets .

Synthetic Approaches and Preparation

Industrial Production Considerations

For industrial-scale production, several factors become particularly important:

  • Scalability of reaction conditions

  • Cost and availability of catalysts and reagents

  • Environmental impact and waste management

  • Purification methods suitable for large-scale operations

Continuous flow processes may offer advantages for the industrial preparation of boronic acids like (5-Ethoxy-2-formylphenyl)boronic acid, potentially improving safety, efficiency, and product consistency .

Applications in Chemical Synthesis

Cross-Coupling Reactions

The primary application of (5-Ethoxy-2-formylphenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction involves the coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst .

The advantages of using this compound in Suzuki-Miyaura couplings include:

  • The reaction typically proceeds under relatively mild conditions

  • High functional group tolerance

  • Selective introduction of the ethoxy and formyl groups in a specific orientation

  • Potential for further functionalization of the formyl group after coupling

These properties make it particularly valuable in the synthesis of complex molecules where maintaining the aldehyde functionality is desired .

Additional Synthetic Applications

Beyond Suzuki coupling, (5-Ethoxy-2-formylphenyl)boronic acid participates in several other valuable transformations:

  • Buchwald-Hartwig amination for carbon-nitrogen bond formation

  • Heck reactions for carbon-carbon bond formation with alkenes

  • Sonogashira coupling for reaction with terminal alkynes

The formyl group provides additional synthetic versatility through:

  • Reductions to primary alcohols

  • Oxidations to carboxylic acids

  • Condensation reactions with amines or hydrazines

  • Wittig and related olefination reactions

Role in Pharmaceutical Synthesis

The compound serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its utility stems from:

  • The ability to selectively introduce the ethoxy-formylphenyl motif into complex structures

  • Compatibility with a wide range of reaction conditions and functional groups

  • The presence of the formyl group as a versatile handle for further transformations

  • The potential to create diverse molecular architectures through sequential transformations

Structural Analogs and Comparative Analysis

Related Boronic Acid Compounds

Several structural analogs of (5-Ethoxy-2-formylphenyl)boronic acid have been identified and studied:

CompoundCAS NumberSimilarity Score
(2-Formyl-4,5-dimethoxyphenyl)boronic acid1005346-96-20.91
2-Formyl-4-methoxyphenylboronic acid139962-95-10.85
5-Methoxy-2-formylphenylboronic acid40138-18-90.85
(4-Ethoxy-2-formylphenyl)boronic acid1106867-72-40.81

The similarity scores indicate the structural relationship to (5-Ethoxy-2-formylphenyl)boronic acid, with higher scores representing greater similarity .

Structure-Activity Relationships

The positioning of functional groups significantly impacts reactivity and potential applications:

  • The position of the ethoxy group (whether at position 4 or 5) affects electronic distribution in the aromatic ring

  • Methoxy versus ethoxy substitution influences lipophilicity and steric properties

  • The relative orientation of the boronic acid and formyl groups affects their participation in intramolecular interactions

These structural variations lead to distinct reactivity profiles, making each analog suitable for specific synthetic applications .

Isomeric Considerations

The compound (2-Ethoxy-5-formylphenyl)boronic acid (CAS: 1003042-92-9) represents an isomeric form with the ethoxy and formyl groups in different positions. This structural isomer exhibits:

  • Different electronic properties due to the altered substitution pattern

  • Potentially different reactivity in coupling reactions

  • Distinct biological activity profiles

The availability of such isomers expands the toolkit for synthetic chemists seeking specific substitution patterns in target molecules.

Package SizePrice Range (USD)
250 mg$14.00-20.00
1 g$45.00-64.00
5 g$185.00-264.00
25 g$825.00-1,179.00
100 g$2,458.00-3,511.00

This availability facilitates its use in research and development settings across academia and industry .

Research Perspectives and Future Directions

Current Research Applications

Current research involving (5-Ethoxy-2-formylphenyl)boronic acid focuses primarily on its utility in synthetic organic chemistry:

  • As a key building block in complex molecule synthesis

  • In the development of new coupling methodologies

  • For structure-activity relationship studies in medicinal chemistry

  • In exploring novel reaction pathways and transformations

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